

# validating NMR and MS data for Sophoraflavanone H with literature values

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593412

[Get Quote](#)

## Validating NMR and MS Data for Sophoraflavanone H: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Sophoraflavanone H** with established literature values. This guide outlines detailed experimental protocols and presents a clear, tabulated comparison to facilitate the validation of in-house experimental results.

## Data Presentation: Comparison of Experimental and Literature Values

Accurate structural elucidation is paramount in natural product research and drug development. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and High-Resolution Mass Spectrometry (HRMS) data for **Sophoraflavanone H**, comparing them with the values reported in the authoritative literature from the total synthesis of the compound.

Table 1:  $^1\text{H}$  NMR Data Comparison for **Sophoraflavanone H** (600 MHz,  $\text{CDCl}_3$ )

Atom No.	Literature Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)	Experimental Chemical Shift ( $\delta$ , ppm)
2	5.39	dd	12.9, 2.9	
3a	3.09	dd	17.2, 12.9	
3b	2.81	dd	17.2, 2.9	
5	12.04	s		
6	6.02	s		
1'	-	-	-	
2'	6.95	d	8.2	
3'	6.49	dd	8.2, 2.3	
4'	-	-	-	
5'	6.42	d	2.3	
6'	-	-	-	
7	-	-	-	
8	-	-	-	
9	-	-	-	
10	-	-	-	
1"	3.23	m		
2"a	2.66	dd	14.5, 6.2	
2"b	2.59	dd	14.5, 7.8	
4"	5.10	t	7.1	
5"	-	-	-	
6"	1.69	s		
7"	1.63	s		

1'''	-	-	-
2'''/6'''	7.17	d	8.5
3'''/5'''	6.81	d	8.5
4'''	-	-	-
7'''	5.51	d	8.8
8'''	4.60	d	8.8

Table 2:  $^{13}\text{C}$  NMR Data Comparison for **Sophoraflavanone H** (151 MHz,  $\text{CDCl}_3$ )

Atom No.	Literature Chemical Shift ( $\delta$ , ppm)	Experimental Chemical Shift ( $\delta$ , ppm)
2	79.5	
3	43.4	
4	196.4	
5	164.2	
6	96.1	
7	167.4	
8	108.5	
9	162.9	
10	102.9	
1'	113.1	
2'	129.8	
3'	108.3	
4'	157.0	
5'	103.8	
6'	155.8	
1''	34.1	
2''	41.5	
3''	123.6	
4''	132.2	
5''	25.7	
6''	17.8	
7''	21.2	
1'''	131.6	

2 <sup>+</sup> /6 <sup>+</sup>	128.8
3 <sup>+</sup> /5 <sup>+</sup>	115.1
4 <sup>+</sup>	155.2
7 <sup>+</sup>	92.5
8 <sup>+</sup>	56.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison for **Sophoraflavanone H**

Ion	Literature m/z [M+H] <sup>+</sup> (Calculated)	Literature m/z [M+H] <sup>+</sup> (Found)	Experimental m/z [M+H] <sup>+</sup>
C <sub>30</sub> H <sub>30</sub> O <sub>7</sub>	503.2019	503.2013	

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for **Sophoraflavanone H**, based on established protocols for flavonoid analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of purified **Sophoraflavanone H**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: A 600 MHz NMR spectrometer equipped with a cryoprobe.
  - <sup>1</sup>H NMR:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: ~2.5 seconds.
- Relaxation Delay: 1.0 seconds.
- Number of Scans: 16.
- Spectral Width: -2 to 14 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Acquisition Time: ~1.0 second.
  - Relaxation Delay: 2.0 seconds.
  - Number of Scans: 1024.
  - Spectral Width: -10 to 220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Analyze the multiplicities and coupling constants (J values) in the  $^1\text{H}$  NMR spectrum.

## High-Resolution Mass Spectrometry (HRMS)

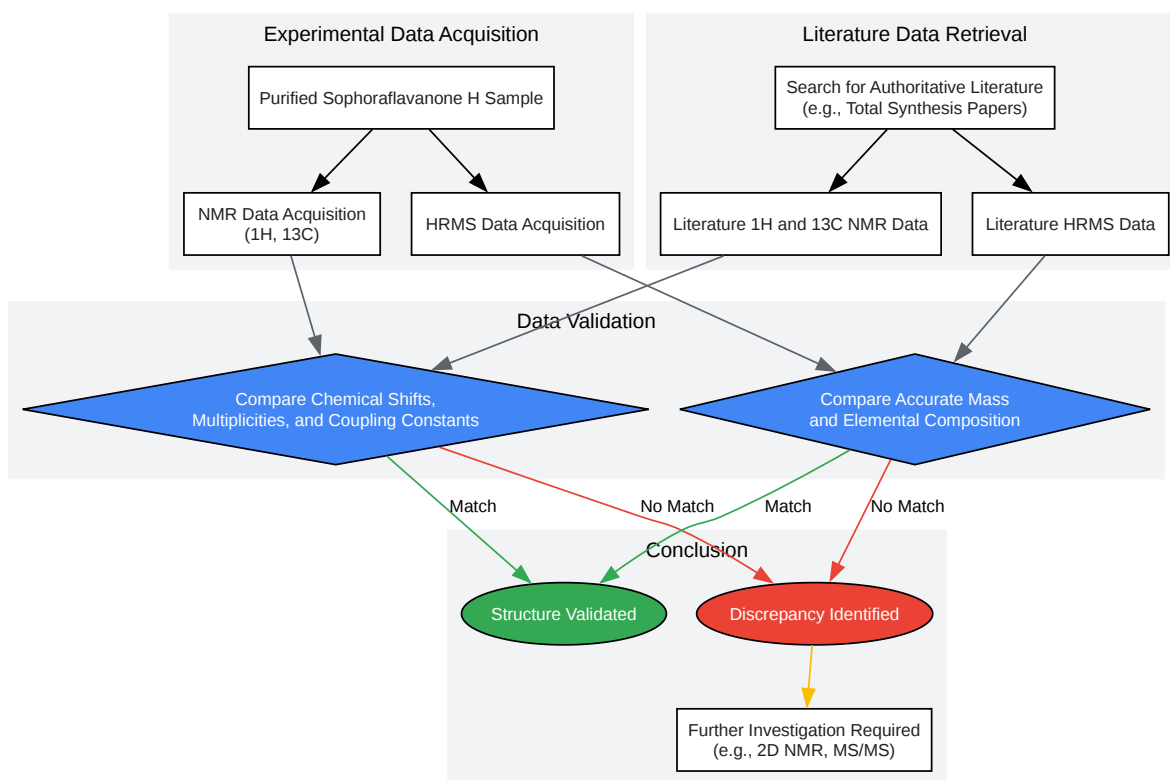
- Sample Preparation:

- Prepare a stock solution of purified **Sophoraflavanone H** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Instrumentation and Conditions:
  - Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
  - Ionization Mode: Positive ion mode ( $[M+H]^+$ ).
  - Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via Liquid Chromatography (LC) introduction.
  - ESI Source Parameters:
    - Capillary Voltage: 3.5 - 4.5 kV.
    - Nebulizer Gas ( $N_2$ ): 1.0 - 2.0 Bar.
    - Drying Gas ( $N_2$ ): 6.0 - 8.0 L/min.
    - Drying Gas Temperature: 180 - 220 °C.
  - Mass Analyzer Parameters:
    - Mass Range: m/z 100-1000.
    - Acquisition Rate: 1 spectrum/second.
    - Collision Energy: Low energy (e.g., 5-10 eV) for full scan MS.
- Data Analysis:
  - Process the acquired data using the instrument's software.
  - Determine the accurate mass of the protonated molecular ion ( $[M+H]^+$ ).

- Calculate the elemental composition from the accurate mass and compare it with the theoretical value for **Sophoraflavanone H** ( $C_{30}H_{30}O_7$ ).

## Mandatory Visualization

The following diagram illustrates the logical workflow for validating experimental NMR and MS data of **Sophoraflavanone H** against literature values.



[Click to download full resolution via product page](#)



Caption: Workflow for validating experimental NMR and MS data of **Sophoraflavanone H**.

- To cite this document: BenchChem. [validating NMR and MS data for Sophoraflavanone H with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593412#validating-nmr-and-ms-data-for-sophoraflavanone-h-with-literature-values]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)